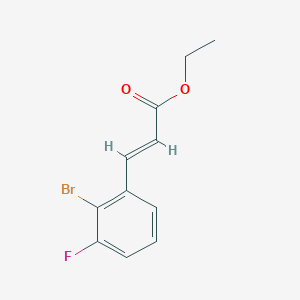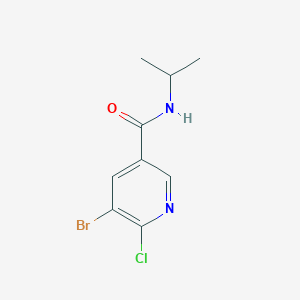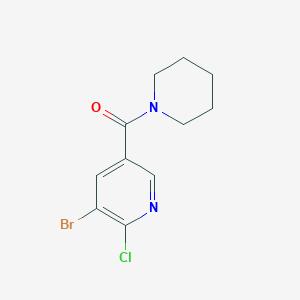
5-Bromo-6-chloro-N-propylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-chloro-N-propylpyridine-3-carboxamide: is a heterocyclic organic compound with the molecular formula C9H10BrClN2O It is characterized by the presence of bromine and chlorine atoms on a pyridine ring, along with a propyl group and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-N-propylpyridine-3-carboxamide typically involves the following steps:
Bromination and Chlorination: The starting material, pyridine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 5 and 6 positions, respectively.
N-Propylation: The resulting 5-bromo-6-chloropyridine is then subjected to N-propylation using propylamine under suitable conditions to form the N-propyl derivative.
Carboxamide Formation: Finally, the N-propyl derivative is reacted with a carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group, to form corresponding carboxylic acids or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Coupling Products: Biaryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-chloro-N-propylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to certain proteins, influencing its biological effects.
Comparación Con Compuestos Similares
5-Bromo-6-chloropyridin-2-amine: This compound shares the bromine and chlorine substitution pattern but lacks the propyl and carboxamide groups.
5-Bromo-6-chloropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness:
Functional Groups: The presence of both a propyl group and a carboxamide group distinguishes 5-Bromo-6-chloro-N-propylpyridine-3-carboxamide from its analogs.
Reactivity: The combination of halogen atoms and functional groups provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
5-bromo-6-chloro-N-propylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O/c1-2-3-12-9(14)6-4-7(10)8(11)13-5-6/h4-5H,2-3H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDQKSYNQXKSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(N=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8171582.png)

